1-Acetamido-4-fluorosulfonyloxybenzene
Description
1-Acetamido-4-fluorosulfonyloxybenzene (CAS: N/A) is a monosubstituted benzene derivative featuring an acetamido group (–NHCOCH₃) at the 1-position and a fluorosulfonyloxy group (–OSO₂F) at the 4-position. The fluorosulfonyloxy group is highly reactive, acting as a leaving group in nucleophilic substitution reactions or as a sulfonating agent in organic synthesis.
Properties
IUPAC Name |
1-acetamido-4-fluorosulfonyloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-6(11)10-7-2-4-8(5-3-7)14-15(9,12)13/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVCWFZLILMEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Functional and Application Differences
- Reactivity : The fluorosulfonyloxy group in the target compound enables sulfonation or nucleophilic displacement, whereas the dimeric compounds (I-1-5/I-1-6) exhibit rigidity and alignment suitable for liquid crystalline phases .
- Material Science : I-1-5 and I-1-6 demonstrate birefringence and dielectric permittivity, making them candidates for optoelectronic materials. In contrast, the target compound’s applications are confined to synthetic chemistry due to its reactive –OSO₂F group.
Research Findings and Limitations
- Thermal Behavior : I-1-5 and I-1-6 show superior thermal stability compared to the target compound, attributed to their extended aliphatic chains and intermolecular hydrogen bonding .
- Optical Properties: The dimeric compounds’ birefringence (Δn ≈ 0.2–0.3) and dielectric responses are absent in the monosubstituted target compound, limiting its utility in photonic devices.
- Data Gaps : Specific quantitative data (e.g., melting points, exact solubility) for this compound are unavailable in the provided evidence, necessitating further experimental validation.
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